Bao gong teng A
Overview
Description
Mechanism of Action
Bao Gong Teng A, also known as Baogongteng A, is an optically active tropane alkaloid . It is isolated from the Chinese herb Erycibe obtusifolia Benth , which has been used for the treatment of fever in humans .
Target of Action
Baogongteng A is a muscarinic agonist . Muscarinic receptors are a type of G protein-coupled receptor that play critical roles in the nervous system. They are involved in various functions including heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a muscarinic agonist, Baogongteng A binds to and activates muscarinic receptors . This activation triggers a series of intracellular events that lead to the physiological responses associated with these receptors.
Biochemical Pathways
Given its role as a muscarinic agonist, it likely influences pathways associated with neurotransmission, particularly those involving acetylcholine, a key neurotransmitter in the nervous system .
Biochemical Analysis
Biochemical Properties
Bao Gong Teng A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and contributing to its therapeutic effects in glaucoma treatment .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission . In ocular cells, this compound reduces intraocular pressure by increasing the outflow of aqueous humor, which is beneficial in glaucoma treatment . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic profile .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, enhancing cholinergic transmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and contributing to its therapeutic effects . These interactions highlight the compound’s potential in treating conditions like glaucoma.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glaucoma treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and central nervous system toxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound influences metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in target tissues, such as the eyes and the central nervous system . This targeted distribution is crucial for its therapeutic effects, particularly in the treatment of glaucoma.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . In neuronal cells, this compound localizes to synaptic vesicles, where it modulates cholinergic signaling . This precise localization is essential for its therapeutic effects and overall efficacy.
Preparation Methods
Baogongteng A can be synthesized using various methods. One common synthetic route involves the alkylation of 3-hydroxypyridine with benzylbromide, followed by condensation with acrylonitrile and reduction with lithium aluminum hydride . Another method involves the bromination of acetoxytropanone, followed by treatment with silver carbonate and ethane-1,2-dithiol, and subsequent desulfurization and oxidation steps . Industrial production methods typically involve the extraction of Baogongteng A from Erycibe obtusifolia Benth using solvent extraction techniques .
Chemical Reactions Analysis
Baogongteng A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form acetoxy derivatives.
Reduction: Reduction reactions can be performed using sodium borohydride or hydrogenation with palladium on carbon.
Common reagents used in these reactions include lithium aluminum hydride, m-chloroperbenzoic acid, sodium borohydride, and palladium on carbon . Major products formed from these reactions include various acetoxy and hydroxy derivatives .
Scientific Research Applications
Baogongteng A has a wide range of scientific research applications:
Comparison with Similar Compounds
Baogongteng A is similar to other tropane alkaloids, such as scopolamine and atropine . it is unique in its specific combination of hypotensive and miotic activities . Unlike many tropane alkaloids that act as muscarinic antagonists, Baogongteng A functions as a muscarinic agonist . This distinct mechanism of action sets it apart from other compounds in its class.
Similar compounds include:
Scopolamine: Known for its anticholinergic properties and use in treating motion sickness.
Atropine: Used as a mydriatic agent and in the treatment of bradycardia.
Erycibe Alkaloid II: Another compound isolated from Erycibe obtusifolia Benth with similar therapeutic effects.
Properties
IUPAC Name |
[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBMHMVOFJROW-HXFLIBJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995718 | |
Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74239-84-2 | |
Record name | Bao gong teng A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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